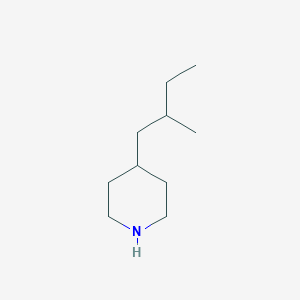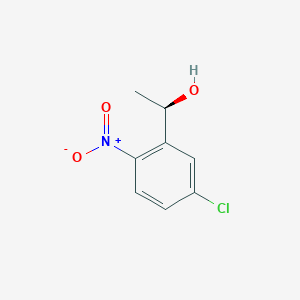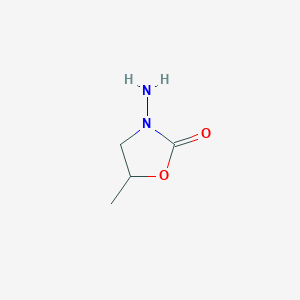
2-Oxazolidinone, 3-amino-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-amino-5-methyl-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-amino-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amino alcohols .
科学研究应用
3-amino-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-amino-5-methyl-1,3-oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the early step of protein synthesis by binding to the N-formylmethionyl-tRNA, preventing its proper attachment to the ribosome . This inhibition disrupts the bacterial protein synthesis process, leading to the antibacterial effects observed with oxazolidinones .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: Known for its effectiveness against acute skin infections.
Posizolid: Exhibits excellent bactericidal activity against Gram-positive bacteria.
Uniqueness
3-amino-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55041-22-0 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC 名称 |
3-amino-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3 |
InChI 键 |
XBJHVWCBFFKHCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)O1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
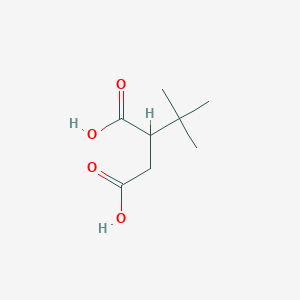
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
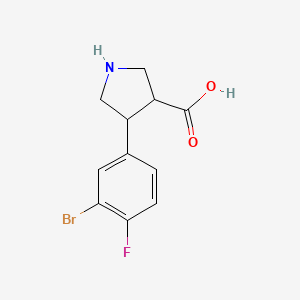
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

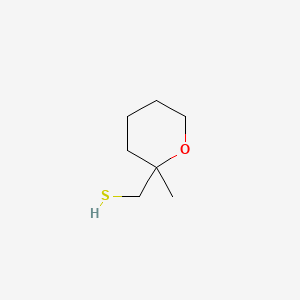

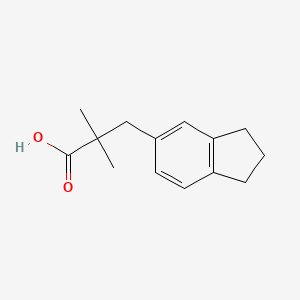
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
